L-Citrulline 7-amido-4-méthylcoumarine hydrobromure

Vue d'ensemble

Description

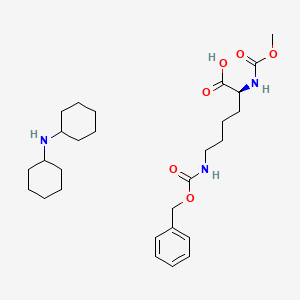

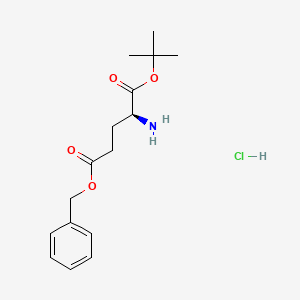

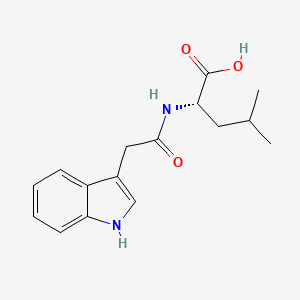

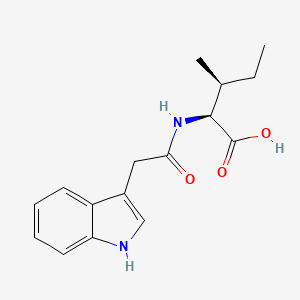

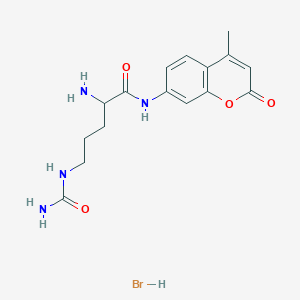

L-Citrulline 7-amido-4-methylcoumarin hydrobromide is a chemical compound with the empirical formula C16H20N4O4·HBr and a molecular weight of 413.27. It is known for its use as a sensitive fluorogenic substrate for citrulline ureidase, yielding a blue solution upon cleavage . This compound is often utilized in biochemical assays and research due to its specific properties.

Applications De Recherche Scientifique

L-Citrulline 7-amido-4-methylcoumarin hydrobromide has several applications in scientific research:

Biochemistry: It is used as a fluorogenic substrate for citrulline ureidase, allowing researchers to study enzyme kinetics and activity.

Chemistry: It serves as a tool for studying hydrolysis reactions and the behavior of fluorogenic substrates.

Industry: The compound is used in the development of biochemical assays and diagnostic kits.

Mécanisme D'action

Target of Action

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily targets the enzyme citrulline ureidase . This enzyme plays a crucial role in the urea cycle, which is a series of biochemical reactions in mammals that produce urea from ammonia. This process is important for the removal of excess nitrogen from the body.

Mode of Action

L-Citrulline 7-amido-4-methylcoumarin hydrobromide acts as a sensitive fluorogenic substrate for citrulline ureidase . A substrate is a molecule upon which an enzyme acts. In this case, the compound interacts with citrulline ureidase, which catalyzes its conversion into other products.

Result of Action

Upon cleavage by citrulline ureidase, L-Citrulline 7-amido-4-methylcoumarin hydrobromide yields a blue solution . This indicates a successful interaction between the compound and its target enzyme, and it can be used as a visual marker of enzyme activity.

Action Environment

The action, efficacy, and stability of L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules or drugs, and the specific characteristics of the biological system in which it is used. For optimal stability, it should be stored at -15°C and protected from light .

Analyse Biochimique

Biochemical Properties

L-Citrulline 7-amido-4-methylcoumarin hydrobromide plays a crucial role in biochemical reactions as a substrate for proteases and citrulline ureidase . When it interacts with these enzymes, the compound undergoes cleavage, resulting in a fluorescent product that can be easily detected. This interaction is essential for studying enzyme kinetics and activity. The compound’s sensitivity makes it an excellent choice for detecting low levels of enzyme activity in various biological samples .

Cellular Effects

L-Citrulline 7-amido-4-methylcoumarin hydrobromide influences cellular processes by serving as a substrate in enzymatic reactions. Its cleavage by enzymes such as citrulline ureidase can be used to monitor cellular enzyme activity, which is crucial for understanding cell function and metabolism . The compound’s ability to produce a fluorescent signal upon cleavage allows researchers to study cell signaling pathways, gene expression, and metabolic processes in real-time .

Molecular Mechanism

The molecular mechanism of L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves its interaction with specific enzymes, leading to its cleavage and the production of a fluorescent product . This interaction is highly specific, allowing for precise detection of enzyme activity. The compound binds to the active site of the enzyme, where it is cleaved, resulting in a measurable fluorescent signal. This mechanism is essential for studying enzyme kinetics and understanding the molecular basis of enzyme function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Citrulline 7-amido-4-methylcoumarin hydrobromide can change over time due to factors such as stability and degradation . The compound is generally stable when stored at appropriate temperatures (2-8°C) and protected from light . Prolonged exposure to unfavorable conditions can lead to degradation, affecting its efficacy in biochemical assays. Long-term studies have shown that the compound maintains its activity over extended periods when stored correctly .

Dosage Effects in Animal Models

The effects of L-Citrulline 7-amido-4-methylcoumarin hydrobromide in animal models can vary with different dosages . At optimal doses, the compound effectively serves as a substrate for enzyme activity assays without causing adverse effects. At higher doses, there may be potential toxic or adverse effects, although specific studies on this aspect are limited . It is essential to determine the appropriate dosage to ensure accurate and reliable results in biochemical assays .

Metabolic Pathways

L-Citrulline 7-amido-4-methylcoumarin hydrobromide is involved in metabolic pathways related to enzyme activity detection . The compound interacts with enzymes such as citrulline ureidase, leading to its cleavage and the production of a fluorescent product. This interaction is crucial for studying metabolic flux and enzyme kinetics in various biological systems . The compound’s role in these pathways helps researchers understand the underlying mechanisms of enzyme function and regulation .

Transport and Distribution

Within cells and tissues, L-Citrulline 7-amido-4-methylcoumarin hydrobromide is transported and distributed based on its interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within cells, affecting its efficacy in biochemical assays . Understanding the transport and distribution mechanisms is essential for optimizing the use of this compound in various experimental settings .

Subcellular Localization

L-Citrulline 7-amido-4-methylcoumarin hydrobromide’s subcellular localization is determined by its interactions with targeting signals and post-translational modifications . These interactions direct the compound to specific compartments or organelles within the cell, influencing its activity and function .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide involves the coupling of L-Citrulline with 7-amido-4-methylcoumarin in the presence of hydrobromic acid. The reaction typically requires controlled conditions, including specific temperatures and pH levels, to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of L-Citrulline 7-amido-4-methylcoumarin hydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain reaction conditions. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the product meets the required purity standards .

Analyse Des Réactions Chimiques

Types of Reactions

L-Citrulline 7-amido-4-methylcoumarin hydrobromide primarily undergoes hydrolysis reactions. When exposed to citrulline ureidase, the compound is cleaved, resulting in a blue fluorescent product .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of citrulline ureidase and a suitable buffer solution to maintain the pH. The reaction is usually carried out at room temperature, and the progress is monitored using fluorescence spectroscopy .

Major Products Formed

The major product formed from the hydrolysis of L-Citrulline 7-amido-4-methylcoumarin hydrobromide is a blue fluorescent compound, which is used as an indicator in various biochemical assays .

Comparaison Avec Des Composés Similaires

L-Citrulline 7-amido-4-methylcoumarin hydrobromide can be compared with other fluorogenic substrates such as:

L-Leucine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for leucine aminopeptidase.

L-Arginine-7-amido-4-methylcoumarin hydrochloride: Utilized in assays for arginine-specific enzymes.

L-Cysteine methyl ester hydrochloride: Employed in studies of cysteine-specific reactions.

The uniqueness of L-Citrulline 7-amido-4-methylcoumarin hydrobromide lies in its specificity for citrulline ureidase, making it an essential tool for studying this particular enzyme .

Propriétés

IUPAC Name |

(2S)-2-amino-5-(carbamoylamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4.BrH/c1-9-7-14(21)24-13-8-10(4-5-11(9)13)20-15(22)12(17)3-2-6-19-16(18)23;/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,20,22)(H3,18,19,23);1H/t12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYOHUMXDURSJOW-YDALLXLXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCNC(=O)N)N.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123314-39-6 | |

| Record name | L-Citrulline 7-amido-4-methylcoumarin hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.